Cas no 1956377-65-3 (5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid)

5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a methoxy group at the 5-position, a methyl group at the 6-position, and a carboxylic acid moiety at the 3-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups enhances its reactivity in functionalization reactions, making it valuable for derivatization. Its well-defined crystalline form ensures high purity and stability, facilitating precise applications in medicinal chemistry research. The compound’s rigid scaffold also supports the exploration of structure-activity relationships in drug discovery.
5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid structure
1956377-65-3 structure
Product Name:5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid
CAS No:1956377-65-3
MF:C10H10N2O3
MW:206.198002338409
CID:4820889
Update Time:2025-09-21

5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-METHOXY-6-METHYL-1H-INDAZOLE-3-CARBOXYLIC ACID
    • 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid
    • Inchi: 1S/C10H10N2O3/c1-5-3-7-6(4-8(5)15-2)9(10(13)14)12-11-7/h3-4H,1-2H3,(H,11,12)(H,13,14)
    • InChI Key: AINHGCQFTANJKR-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC2C(C(=O)O)=NNC=2C=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 259
  • XLogP3: 1.7
  • Topological Polar Surface Area: 75.2

5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid Pricemore >>

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Additional information on 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid

5-Methoxy-6-methyl-1H-indazole-3-carboxylic Acid: A Comprehensive Overview

The compound 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid (CAS No. 1956377-65-3) is a structurally unique organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, making them highly versatile in various chemical and biological applications. The presence of a methoxy group at position 5, a methyl group at position 6, and a carboxylic acid group at position 3 introduces significant functional diversity to this molecule, which has been explored in numerous research studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid through various routes. One notable approach involves the Ullmann coupling reaction, which allows for the precise construction of the indazole core with high regioselectivity. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production. Additionally, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.

The biological activity of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid has been a focal point of recent studies. In vitro assays have demonstrated its potential as an anti-inflammatory agent, with significant inhibition observed against pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, this compound has shown promise in modulating key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its potential application in Alzheimer's disease therapy.

Another area of interest is the role of 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid in cancer biology. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. This effect is attributed to its ability to modulate mitochondrial function and activate caspase pathways. Moreover, the compound has demonstrated synergistic effects when combined with conventional chemotherapeutic agents, potentially reducing the required dosage and minimizing side effects.

From a pharmacological standpoint, the carboxylic acid group at position 3 plays a critical role in determining the compound's bioavailability and pharmacokinetic profile. Research into its absorption, distribution, metabolism, and excretion (ADME) properties has provided valuable insights into optimizing its formulation for therapeutic use. For instance, esterification of the carboxylic acid group has been shown to enhance solubility and improve oral bioavailability.

Environmental considerations have also been addressed in recent studies on 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid. Green chemistry approaches have been employed to develop sustainable synthesis methods that minimize waste and reduce environmental impact. These efforts align with global initiatives to promote eco-friendly chemical practices while maintaining high standards of product quality.

In conclusion, 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid represents a compelling candidate for further exploration in drug discovery and development. Its unique structural features, coupled with its diverse biological activities, make it a valuable tool in advancing therapeutic interventions across multiple disease areas. As research continues to uncover new applications and optimize its properties, this compound is poised to make significant contributions to the field of medicinal chemistry.

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